molecular formula C22H25N3O5S B2751044 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034605-06-4

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2751044
M. Wt: 443.52
InChI Key: PORURNUPPJUABK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethoxyphenyl group, a sulfonyl group, a piperidinyl group, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely has a complex structure due to the presence of multiple functional groups.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Inhibition of Human Heart Chymase

A study by Niwata et al. (1997) explored derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, including compounds structurally related to the queried chemical, for their ability to inhibit human heart chymase. They found that specific structural features in these compounds enhance their inhibitory activity, providing insights into the development of selective inhibitors for this enzyme (Niwata et al., 1997).

Synthesis and Spatial Structure

The synthesis and spatial structure of compounds related to the queried chemical were studied by Unkovskii et al. (1994). They focused on piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, providing valuable information about the structural aspects of these compounds (Unkovskii et al., 1994).

Affinity and Selectivity for 5-HT1A Receptors

Handzlik et al. (2011) investigated (2-alkoxy)phenylpiperazine derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione. They found significant affinities for these compounds towards 5-HT1A receptors, indicating their potential as receptor ligands (Handzlik et al., 2011).

Synthesis of Oxazolidines and Thiazolidines

Research by Badr et al. (1981) involved the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters. These derivatives, including compounds similar to the queried chemical, were studied for their potential in various biological applications (Badr et al., 1981).

Antimicrobial and Anticancer Activities

El‐Emary et al. (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which showed promising antimicrobial activities. Kumar et al. (2022) also synthesized N-substituted indole derivatives, including compounds structurally similar to the queried chemical, demonstrating significant anticancer activities (El‐Emary et al., 2002); (Kumar et al., 2022).

Substrate-Specific ERK1/2 Inhibitors

Li et al. (2009) explored analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as potential ERK1/2 inhibitors. This study is relevant due to its focus on a similar structural class and its implications in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications, particularly in the field of pharmaceuticals given the presence of functional groups common in many drugs .

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORURNUPPJUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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